molecular formula C20H16N2O3S2 B13921443 [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate CAS No. 852246-52-7

[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

Cat. No.: B13921443
CAS No.: 852246-52-7
M. Wt: 396.5 g/mol
InChI Key: SJFUUYIYTZCECB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves several steps. The key synthetic route includes the reaction of 2-methylbenzeneacetonitrile with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under specific conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonate group and the release of a proton (H+). This acid generation is crucial in photolithography, where it helps in the development of photoresist patterns . The molecular targets and pathways involved include the interaction with light-sensitive materials and the subsequent chemical changes that occur during the photolithographic process .

Comparison with Similar Compounds

[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate is unique compared to other photoacid generators due to its specific structure and properties. Similar compounds include:

The uniqueness of this compound lies in its ability to generate acid efficiently upon light exposure, making it highly valuable in photolithographic applications .

Properties

CAS No.

852246-52-7

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H16N2O3S2/c1-14-7-9-16(10-8-14)27(23,24)25-22-20-18(11-12-26-20)19(13-21)17-6-4-3-5-15(17)2/h3-12H,1-2H3

InChI Key

SJFUUYIYTZCECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=C(C#N)C3=CC=CC=C3C)C=CS2

Origin of Product

United States

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